6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Description
6-({[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid (hereafter referred to as Compound A) is a synthetic organic molecule featuring a cyclohexene backbone substituted with a carboxylic acid group at position 1 and a carbamoyl-linked thienyl moiety at position 6. The thienyl group is further modified with an isopropoxycarbonyl ester at position 3 and methyl groups at positions 4 and 7.
Properties
IUPAC Name |
6-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-9(2)24-18(23)14-10(3)11(4)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h5-6,9,12-13H,7-8H2,1-4H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSXEMJMVQQVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CC=CCC2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid involves a multi-step process:
Starting materials: : The synthesis typically begins with the appropriate thiophene derivatives and cyclohexene compounds.
Reaction conditions: : The reactions often require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial methods: : In industrial settings, the production of this compound may involve batch or continuous processes, with stringent control over reaction parameters to ensure yield and purity.
Chemical Reactions Analysis
6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions:
Oxidation and reduction: : These reactions can modify the oxidation state of specific atoms within the molecule, often altering its reactivity and properties.
Substitution reactions: : Involves replacing one functional group with another, using reagents such as halides or nitrates under controlled conditions.
Common reagents: : Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major products: : Depends on the type of reaction, but can include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid has numerous applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Can act as a probe or inhibitor in biochemical assays, helping to elucidate molecular pathways.
Medicine: : Potential therapeutic applications, including drug development for targeting specific biological pathways.
Industry: : Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is rooted in its ability to interact with specific molecular targets:
Molecular targets: : Often involves binding to proteins, enzymes, or receptors, affecting their function.
Pathways involved: : The compound may inhibit or activate biochemical pathways, depending on its structure and the target's nature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The evidence provided includes 6-[(3,5-dimethoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 478046-14-9, Compound B), which shares the cyclohexene-carboxylic acid core with Compound A but differs in the carbamoyl substituent.
¹Calculated based on structural analysis (see Notes).
Hypothetical Property Differences
- The isopropoxycarbonyl ester in Compound A may also introduce steric bulk, reducing solubility in polar solvents relative to Compound B’s methoxy groups .
- Biological Activity: Thiophene derivatives are known for enzyme inhibition (e.g., cyclooxygenase), whereas dimethoxyphenyl groups are common in antioxidants. Compound A might exhibit distinct target selectivity due to its sulfur-containing heterocycle .
- Synthetic Complexity: The thienyl substituent in Compound A likely requires multi-step synthesis (e.g., Friedel-Crafts acylation), whereas Compound B’s dimethoxyanilino group could be introduced via simpler amidation .
Limitations of Available Evidence
Comparisons are inferred from structural analogs like Compound B and general chemical principles. Further experimental studies (e.g., solubility assays, crystallography) are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
